![molecular formula C18H19NO5S2 B2503858 (Z)-propyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate CAS No. 681817-46-9](/img/structure/B2503858.png)

(Z)-propyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

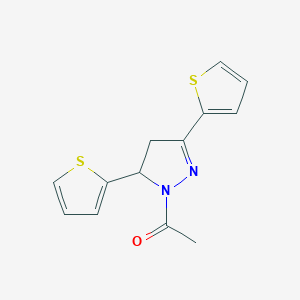

The compound "(Z)-propyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate" is a derivative of thiazolidinone, a class of heterocyclic compounds featuring a sulfur atom and an amide nitrogen within a five-membered ring structure. This particular compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, which is indicative of a methylenedioxy group attached to a benzene ring, and a propyl butanoate side chain. Thiazolidinones are known for their diverse biological activities and have been the subject of numerous synthetic and medicinal chemistry studies.

Synthesis Analysis

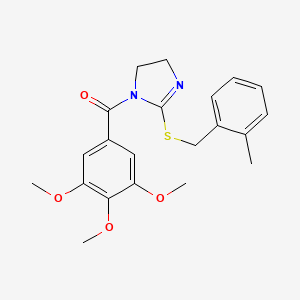

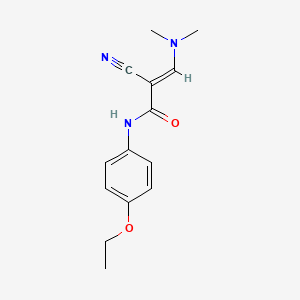

The synthesis of thiazolidinone derivatives often involves the reaction of suitable precursors such as aldehydes or ketones with thiazolidine-based compounds. In the provided data, the synthesis of related compounds is described. For instance, 5-Arylmethylene-2-imino-4-oxo-2-thiazolidine was obtained from the reaction of α-cyano-3,4,5-trimethoxy cinnamonitrile with 2-imino-4-oxo-2-thiazolidine . Similarly, reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides resulted in various compounds, including Z-3 and Z-2,4-dioxo analogues . These reactions highlight the versatility of thiazolidinones in forming a variety of structurally diverse compounds.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by a core five-membered ring containing both sulfur and nitrogen atoms. The wide C-C-C angle at the methine carbon atom linking the two rings is a notable feature, as observed in the supramolecular structures of four (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones . This structural characteristic may influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thiazolidinone derivatives undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, the reaction of 5-Arylmethylene-2-imino-4-oxo-2-thiazolidine with benzyl amine yielded an imidazolidin-4( H )one derivative, while reaction with hydrazine hydrate afforded a dimeric product . Additionally, the reaction with piperidine gave a thiazol-4(5 H )one derivative, which could be further modified with Grignard reagents and active methylene compounds to afford additional thiazolidin-4-one derivatives . These reactions demonstrate the reactivity of the thiazolidinone core and its potential for generating a wide array of compounds with varying properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure and substituents. The presence of hydrogen-bonding capabilities, as seen in the supramolecular structures of related compounds, suggests that these molecules can form stable hydrogen-bonded dimers, chains, and sheets . Such interactions are crucial for the compound's solubility, stability, and potential biological activity. The microanalytical and spectral data provided for synthesized compounds confirm their structures and may offer insights into their physical properties, such as melting points, solubility, and crystallinity .

科学的研究の応用

Chemical Reactions and Synthesis

Reactions with Nitrile Oxides

The compound reacts with nitrile oxides in pyridine solution to form various compounds, including Z-3, Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines. These reactions and the structures of the synthesized compounds have been explored in detail (Kandeel & Youssef, 2001).

Microwave-assisted Synthesis

Microwave-assisted synthesis methods have been used to create derivatives of the compound, demonstrating its versatility in chemical synthesis (Zidar, Kladnik, & Kikelj, 2009).

Antimicrobial and Antitumor Activity

Antimicrobial Properties

The compound exhibits antimicrobial activity, with some derivatives showing significant effects against S. aureus (Frolov et al., 2017).

Antitumor Screening

Derivatives of the compound have shown moderate antitumor activity against various malignant tumor cells, with specific effectiveness noted in the UO31 renal cancer cell line (Horishny & Matiychuk, 2020).

Evaluation in Cancer Chemotherapy

Leucettamine B analogs of the compound have been synthesized and evaluated for anticancer activity, showing potential in cancer chemotherapy (Hsu et al., 2020).

Anticonvulsant Agents

Some derivatives of the compound have been studied as potential anticonvulsant agents, displaying high protection against seizures (Dong et al., 2019).

Other Applications

Electrochemical Characterization

Electrochemical properties of certain derivatives have been characterized, revealing insights into their redox potential and oxidation mechanisms (Ungureanu et al., 2021).

Fluorescence Properties for Metal Ion Detection

Some derivatives have been explored for their fluorescence properties, indicating potential use as chemical sensors for metal ions like Co^2+ (Li Rui-j, 2013).

作用機序

Safety and Hazards

特性

IUPAC Name |

propyl 4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5S2/c1-2-8-22-16(20)4-3-7-19-17(21)15(26-18(19)25)10-12-5-6-13-14(9-12)24-11-23-13/h5-6,9-10H,2-4,7-8,11H2,1H3/b15-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKIYTJTJQOWFN-GDNBJRDFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)CCCN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[4-(aminocarbonyl)piperidin-1-yl]-3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2503778.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2503784.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2503785.png)

![1-(2,5-dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2503786.png)

![1-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2503789.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2503794.png)